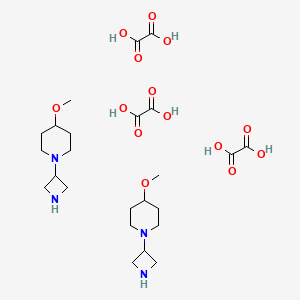![molecular formula C13H21N3O B1448908 1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098021-20-4](/img/structure/B1448908.png)
1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Descripción general
Descripción
1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (ETP-P4) is an organic compound that has been used in a variety of scientific research applications. It is a cyclic compound consisting of one ethyl group, three piperidin-4-yl groups, and four hydropyrano rings. ETP-P4 has been found to have a variety of biochemical and physiological effects, and has been used to study a wide range of biological processes.
Aplicaciones Científicas De Investigación
Cyclization Reactions and Antibacterial Activity
Cyclization reactions involving N-(4-chlorophenyl)-β-alanine in the presence of piperidine catalysis have led to the formation of various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. Some synthesized compounds demonstrated weak antibacterial activity, indicating potential applications in antimicrobial research Anusevičius et al., 2014.
Synthesis of Pyrano[4,3-d]thieno[2,3-b]pyridine Derivatives
Research on the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines has been conducted, showcasing the versatility of piperidine derivatives in facilitating complex molecular architectures. This work illustrates the potential of these compounds in medicinal chemistry and drug design Paronikyan et al., 2016.
Polyfunctional Pyrazolyl Substituted and Fused Pyridines
A study involving ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate and piperidine catalysis led to the formation of novel polyfunctional pyrazolyl-substituted monocyclic pyridines and pyrazolo[5,4-b]pyridines. This work underscores the role of piperidine in enabling cascade reactions that yield structurally complex and functionally diverse pyridine derivatives Latif et al., 2003.
Mycobacterium Tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, indicating potential applications in the development of new antituberculosis agents. Among the studied compounds, certain derivatives showed significant inhibitory activity and low cytotoxicity, highlighting their therapeutic potential Jeankumar et al., 2013.
Cannabinoid Receptor Antagonists
Research into pyrazole derivatives as cannabinoid receptor antagonists has identified structural requirements for potent and selective activity against the brain cannabinoid CB1 receptor. This work contributes to our understanding of cannabinoid receptor pharmacology and the development of compounds that could mitigate the adverse effects of cannabinoids Lan et al., 1999.
Propiedades
IUPAC Name |
1-ethyl-3-piperidin-4-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10/h10,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDBTXOVRRIFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5H,6H,7H-cyclopenta[b]pyridine-2-carbaldehyde](/img/structure/B1448833.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)



![{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1448842.png)


![1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1448846.png)
